6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride
Description
6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a methyl substituent at the 6-position and a hydrochloride counterion. This compound is part of a broader class of pyrazolo-pyrimidine derivatives, which are notable for their diverse pharmacological and material science applications. The hydrochloride salt form enhances solubility in polar solvents, making it advantageous for synthetic and biological studies .
Key structural attributes include:
- Molecular formula: C₁₀H₁₆ClN₃O₂ (for the ethyl carboxylate hydrochloride derivative) .
- CAS Registry: 1955492-72-4 (ethyl carboxylate hydrochloride derivative) .
- Purity: 95% (for related carboxylic acid derivatives) .
Pyrazolo-pyrimidines are typically synthesized via multicomponent reactions or cyclization strategies. For example, ultrasonic irradiation with KHSO₄ in aqueous-alcohol media has been employed for analogous compounds .
Properties
IUPAC Name |
6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-6-4-8-7-2-3-9-10(7)5-6;/h2-3,6,8H,4-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGRXHYTWYRLNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=NN2C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-methylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Substitution Reactions
The hydrochloride group and methyl substituent enable nucleophilic substitution and functionalization:
Key Findings :
-
Morpholine substitution occurs selectively at position 7 due to electron-deficient pyrimidine carbons .
-
Bromination yields mono- or di-substituted derivatives depending on stoichiometry.
Oxidation and Reduction
The saturated 4H,5H,6H,7H-ring system undergoes redox transformations:
| Process | Reagents/Conditions | Outcome | Sources |
|---|---|---|---|
| Oxidation | H₂O₂, FeCl₃ (catalytic) | Ring aromatization to pyrazolo[1,5-a]pyrimidine | |
| Reduction | NaBH₄, ethanol (reflux) | Saturation of exocyclic double bonds |
Mechanistic Insight :
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Oxidation typically targets the methyl group or the pyrimidine nitrogen, leading to ketone or N-oxide formation.
-
Reduction preserves the pyrazole ring while modifying substituents .
Cyclization and Ring Expansion
The core structure participates in cycloaddition and ring-forming reactions:
Example :
-
Reaction with ethyl acetoacetate under oxygen yields 7-amino-6-cyano derivatives with 94% efficiency .
Acid/Base-Mediated Transformations
The hydrochloride salt facilitates pH-dependent reactivity:
Applications :
-
Deprotonation is critical for metal coordination in catalysis .
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Hydrolysis products serve as intermediates for bioactive molecule synthesis .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Performance Data :
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Suzuki reactions achieve >85% yield with electron-deficient aryl boronic acids .
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Steric hindrance from the methyl group limits substitution at position 6 .
Biological Activity Modulation
Functionalization alters pharmacological properties:
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H10ClN4
- Molecular Weight : 174.63 g/mol
- CAS Number : 1262772-00-8
The compound features a tetrahydropyrimidine core fused with a pyrazole ring, contributing to its unique pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
The compound exhibits significant antibacterial activity, making it a candidate for further development in treating bacterial infections.
Anticancer Activity
The anticancer properties of this compound have been extensively studied. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit various cancer cell lines by targeting specific enzymes involved in cancer progression.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 12.5 | |
| 6-Methyl derivative | MCF-7 (Breast) | 8.0 |
In vitro studies have shown that this compound can induce apoptosis in cancer cells through mitochondrial-dependent pathways.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound against A549 lung cancer cells. The results indicated that the compound could induce apoptosis through mitochondrial pathways and significantly reduce cell viability.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of this compound against various pathogens. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential for development as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit structural diversity based on substituents and fused ring systems. Below is a detailed comparison:
Structural and Functional Group Variations
Physicochemical Properties
- Solubility: Hydrochloride salts (e.g., the target compound) generally exhibit better aqueous solubility compared to neutral derivatives (e.g., pyrazino-indole-diones in ) .
- Thermal Stability : Fused-ring derivatives (e.g., 6a in ) show higher melting points (>300°C) due to extended conjugation, whereas simpler pyrazolo-pyrimidines typically melt at lower temperatures .
Research Findings and Challenges
- Purity : Most compounds (e.g., ) report >95% purity via elemental analysis, though fused-ring systems () face purification challenges due to poor solubility .
- Synthetic Efficiency : Multicomponent reactions () offer regioselectivity but require optimization for scalability . Ultrasonic-assisted methods () improve reaction times but may limit substrate scope .
Biological Activity
6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C7H10ClN3
- Molecular Weight : 173.63 g/mol
- Purity : Typically ≥95% .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The compound has been studied for its potential as an inhibitor of specific enzymes and receptors involved in critical cellular pathways.
Key Mechanisms:
- Inhibition of Viral Replication : Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit inhibitory activity against viral RNA-dependent RNA polymerases (RdRp), making them potential candidates for antiviral therapies .
- Antitubercular Activity : A focused library of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives was synthesized and evaluated for their antitubercular properties. These compounds showed significant activity against Mycobacterium tuberculosis (Mtb) with low cytotoxicity .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
Antiviral Research
A study published in 2009 demonstrated that a series of pyrazolo[1,5-a]pyrimidin-7-one derivatives were synthesized and tested for their ability to inhibit HCV replication. The results indicated that several compounds exhibited potent inhibitory activity against the viral polymerase .
Tuberculosis Treatment
In a more recent study focusing on antitubercular agents, researchers synthesized analogues of pyrazolo[1,5-a]pyrimidin-7(4H)-one and evaluated their efficacy against Mtb. The best-performing compounds were found to disrupt iron metabolism rather than targeting cell-wall biosynthesis pathways. This highlights their unique mechanism of action compared to other known antitubercular drugs .
Q & A
Q. What are the standard synthetic routes for 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine hydrochloride, and how is the product characterized?
- Methodological Answer : Common synthetic approaches involve cyclocondensation or functionalization of pyrazolo[1,5-a]pyrimidine precursors. For example, silylformamidine-mediated reactions in benzene or toluene under reflux, followed by crystallization (e.g., hexane) to isolate the product . Characterization typically includes:
- 1H/13C NMR : To confirm hydrogen and carbon environments, with shifts compared to analogs (e.g., methyl groups at δ ~2.5 ppm in 1H NMR) .
- Elemental Analysis : Discrepancies between calculated and observed values (e.g., C: 61.65% vs. 61.78%) may arise from residual solvents or hydration .
- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]+ at m/z 254.1039) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile reagents (e.g., phosphorus oxychloride) .
- Waste Management : Segregate hazardous waste (e.g., reaction byproducts) and dispose via certified chemical waste services .
- Ventilation : Ensure proper airflow during reactions involving toxic gases (e.g., HCl release during hydrochlorination) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity of the target compound?
- Methodological Answer :
- Catalyst Selection : Use TMDP (tetramethyldiaminophosphine) in ethanol/water mixtures to improve regioselectivity and reduce side products .
- Solvent Systems : Polar aprotic solvents (e.g., 1,4-dioxane) enhance solubility of intermediates during reflux (e.g., 3 h at 110°C) .
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) followed by recrystallization (cyclohexane/CH2Cl2) removes impurities .
Q. How should researchers address discrepancies between calculated and observed analytical data (e.g., elemental analysis, NMR)?
- Methodological Answer :
- Purity Assessment : Perform TLC or HPLC to detect impurities. Recrystallize or reprecipitate the compound if residual solvents skew elemental analysis (e.g., H: 4.38% calc. vs. 4.12% found) .
- Complementary Techniques : Use X-ray crystallography to resolve ambiguous NMR signals (e.g., overlapping methyl protons) .
- Moisture Control : For hygroscopic compounds, conduct analyses under inert atmospheres to prevent hydration .
Q. What strategies are effective for functionalizing position 7 of the pyrazolo[1,5-a]pyrimidine core?
- Methodological Answer :
- Electrophilic Substitution : Introduce formyl groups via Vilsmeier-Haack reactions (POCl3/DMF) at low temperatures to avoid over-substitution .
- Nucleophilic Attack : Use silylformamidines to install dimethylamino groups, with strict control of stoichiometry to prevent side reactions .
- Protection/Deprotection : Temporarily block reactive sites (e.g., nitro groups) during multi-step syntheses to ensure regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
